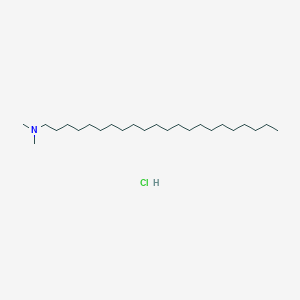
N,N-dimethyldocosan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyldocosan-1-amine;hydrochloride is a chemical compound with the molecular formula C24H51N·HCl. It is a derivative of docosylamine, where the nitrogen atom is bonded to two methyl groups. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
N,N-dimethyldocosan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of docosylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The resulting N,N-dimethyldocosan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of N,N-dimethyldocosan-1-amine;hydrochloride often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
化学反応の分析
Types of Reactions
N,N-dimethyldocosan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products
Oxidation: Produces corresponding oxides.
Reduction: Yields primary amines.
Substitution: Forms various substituted amines depending on the nucleophile used.
科学的研究の応用
N,N-dimethyldocosan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of N,N-dimethyldocosan-1-amine;hydrochloride involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, affecting their function and activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
類似化合物との比較
Similar Compounds
N,N-dimethyldocosylamine: A similar compound without the hydrochloride group.
3-Dimethylamino-1-propyl chloride hydrochloride: Another compound with a similar structure but different chain length.
Uniqueness
N,N-dimethyldocosan-1-amine;hydrochloride is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring surfactant properties and membrane interactions .
特性
CAS番号 |
154441-66-4 |
|---|---|
分子式 |
C24H52ClN |
分子量 |
390.1 g/mol |
IUPAC名 |
N,N-dimethyldocosan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H51N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)3;/h4-24H2,1-3H3;1H |
InChIキー |
XRSFQLOANYRGRT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


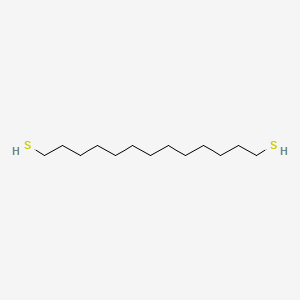
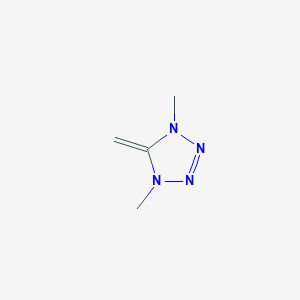
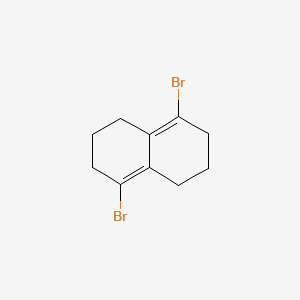
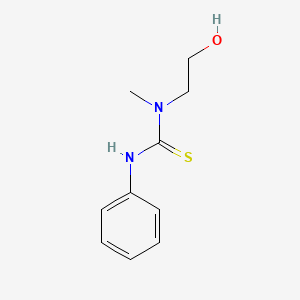

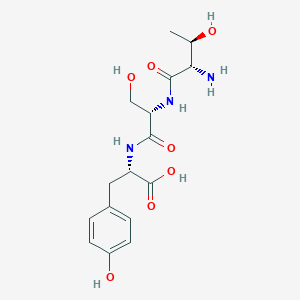
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
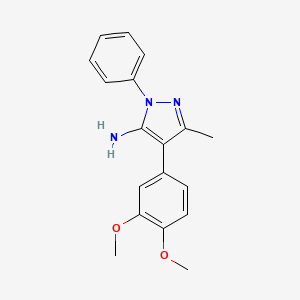
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
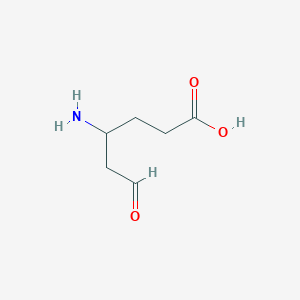
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)

